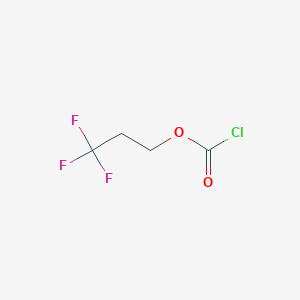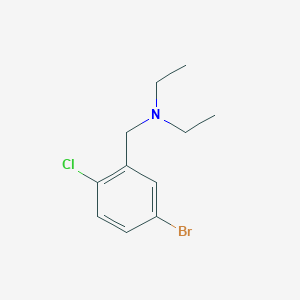
2-Bromo-1-ethynyl-4-trifluoromethylbenzene
Overview
Description
2-Bromo-1-ethynyl-4-trifluoromethylbenzene is a chemical compound with the molecular formula C9H4BrF3. It has a molecular weight of 249.03 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-1-ethynyl-4-trifluoromethylbenzene is1S/C9H4BrF3/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h1,3-5H . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-Bromo-1-ethynyl-4-trifluoromethylbenzene is a liquid at room temperature . It has a molecular weight of 249.03 .Scientific Research Applications
Synthesis and Chemical Reactions
2-Bromo-1-ethynyl-4-trifluoromethylbenzene is a versatile compound employed in various synthetic pathways, illustrating its importance in organic synthesis. Its applications include the synthesis of ethynylated biaryls and asymmetric diethynylated benzene derivatives via sequential Sonogashira and Suzuki couplings in water. This process demonstrates the compound's role in forming complex aromatic structures, optimized through the use of different palladium sources and base/solvent systems, highlighting its adaptability in synthetic chemistry (Hassaneen et al., 2015).
Material Science and Engineering
In the realm of material science, 2-Bromo-1-ethynyl-4-trifluoromethylbenzene contributes to the study of weak intermolecular interactions in crystal structures. It is involved in examining the motif-forming characteristics of such interactions in solid-state structures determined by single-crystal X-ray diffraction. The research on compounds substituted with bromo, ethynyl, and bromoethynyl groups, including this compound, aids in understanding the formation of diamondoid nets and other motifs in crystalline materials, which is crucial for designing materials with specific properties (Guo et al., 2001).
Advanced Organometallic Chemistry
Additionally, the compound serves as a substrate in organometallic chemistry, offering control over the regiospecificity of functionalization reactions. Research involving 1,2,3-trifluorobenzene and bromo derivatives thereof, including 2-Bromo-1-ethynyl-4-trifluoromethylbenzene, showcases the application of novel organometallic recipes. These methods enable deprotonation-triggered halogen migrations and site-discriminating competitive halogen-metal permutations, which are significant for the targeted synthesis of complex molecules (Heiss & Schlosser, 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-bromo-1-ethynyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGVVVQXPOGYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457661.png)
![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B1457662.png)






![3-(pyrrolidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1457671.png)

